INH14

IKKα/β inhibition NF-κB signaling Kinase selectivity

INH14 (N-(4-Ethylphenyl)-N′-phenylurea) distinguishes itself as a fragment-like, cell-permeable dual IKKα/IKKβ inhibitor (IC50: 8.97/3.59 μM). Unlike highly potent or IKKβ-selective agents, it provides a balanced profile that suppresses NF-κB via TLR2/TLR4/TNF-R/IL-1R signaling without ablating IRF3-dependent antiviral responses. This validated chemical tool reduces basal NF-κB activity by 50% in SKOV3 cells and TNFα by 50% in murine inflammation models at 5 μg/g. Procure INH14 to dissect canonical and non-canonical IKK signaling with minimized off-pathway confounding.

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
Cat. No. B1671948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameINH14
SynonymsINH14;  INH 14;  INH-14
Molecular FormulaC15H16N2O
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C15H16N2O/c1-2-12-8-10-14(11-9-12)17-15(18)16-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,16,17,18)
InChIKeyCPCZNJSFVOOZOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





INH14: Fragment-Like IKKα/β Inhibitor for TLR-Mediated Inflammation Research


INH14 (N-(4-Ethylphenyl)-N′-phenylurea) is a fragment-like, cell-permeable small molecule that inhibits both IKKα and IKKβ [1]. It reduces TLR2, TLR4, TNF-R, and IL-1R signaling by targeting IKKα/β downstream of TAK1/TAB1, thereby suppressing NF-κB activation [1]. Its molecular weight of 240.30 Da and biaryl urea scaffold make it a distinct chemical tool for dissecting IKK-dependent inflammatory pathways .

Why Generic IKK Inhibitors Cannot Substitute for INH14


INH14 is a fragment-like urea derivative with a balanced dual IKKα/IKKβ inhibition profile (IC50: 8.97 and 3.59 μM) that distinguishes it from highly potent, IKKβ-selective agents [1]. Unlike allosteric inhibitors (e.g., BMS-345541) or sub-nanomolar ATP-competitive inhibitors (e.g., TPCA-1), INH14 provides a moderate potency window suitable for probing non-canonical IKKα signaling without complete ablation of canonical NF-κB activity [2][3]. Substitution with an IKKβ-selective compound would fail to recapitulate the dual pathway inhibition observed in TLR2/TLR4/TNF-R/IL-1R assays, compromising the interpretation of in vivo inflammation models where IKKα also plays a role [1].

INH14 Quantitative Differentiation Evidence: Comparative Data Against Leading IKK Inhibitors


Balanced Dual IKKα/β Inhibition with Moderate Potency

INH14 exhibits a balanced dual inhibition profile against IKKα and IKKβ, with IC50 values of 8.97 μM and 3.59 μM, respectively, resulting in an IKKα/IKKβ selectivity ratio of 2.5 [1]. This contrasts sharply with the highly IKKβ-selective inhibitors TPCA-1 (selectivity ratio >22) and MLN-120B (>50), as well as the allosteric inhibitor BMS-345541 (selectivity ratio ~13.3) . The modest potency and dual-target engagement make INH14 a unique tool for simultaneously modulating both canonical (IKKβ) and non-canonical (IKKα) NF-κB pathways.

IKKα/β inhibition NF-κB signaling Kinase selectivity

Superior In Vivo Anti-Inflammatory Efficacy Compared to IKKβ-Selective Inhibitor in TLR2 Model

In a C57BL/6J mouse model of TLR2-induced systemic inflammation, INH14 (5 μg/g, i.p.) reduced serum TNFα by 50% (from 231.1 to 115.8 pg/mL) [1]. In contrast, the IKKβ-selective inhibitor SC-514, when tested in a comparable lipopolysaccharide-induced inflammation model, required a 10-fold higher dose (50 mg/kg, i.p.) to achieve a similar 50% reduction in TNFα [2]. This demonstrates that INH14 achieves superior in vivo potency on a per-weight basis, likely due to its dual IKKα/β inhibition.

In vivo inflammation TLR2 signaling TNFα reduction

Pathway-Selective NF-κB Suppression Without AP-1 or IRF3 Interference

INH14 selectively inhibits NF-κB transcriptional activity downstream of TLR2 and TLR3 without affecting AP-1 or IRF3-dependent gene expression [1]. In luciferase reporter assays, INH14 (25 μM) reduced TLR2-induced NF-κB activity but had no significant effect on AP-1-driven transcription [1]. Similarly, TLR3 stimulation experiments showed INH14 decreased NF-κB activity while leaving IRF3 activation intact [1]. In contrast, the allosteric IKK inhibitor BMS-345541 has been reported to partially suppress both NF-κB and AP-1 pathways at similar concentrations [2].

NF-κB pathway selectivity AP-1 IRF3 TLR signaling

Fragment-Like Chemical Scaffold with Defined Hinge-Region Binding Mode

INH14 is a fragment-like molecule (MW 240.3 Da) with a biaryl urea scaffold that binds the hinge region of IKKβ via two hydrogen bonds to CYS99 [1]. This binding mode is distinct from allosteric inhibitors (e.g., BMS-345541) and typical ATP-competitive inhibitors (e.g., TPCA-1, MLN-120B) which occupy deeper ATP-binding pockets [2]. The low molecular weight and defined binding pose make INH14 an ideal starting point for fragment-based drug discovery or chemical probe optimization.

Fragment-like inhibitor Biaryl urea scaffold Kinase hinge binding

INH14 Procurement Scenarios: Where Dual IKKα/β Inhibition Delivers Unique Value


TLR2/TLR4-Mediated Inflammation and Sepsis Model Studies

INH14 is the preferred tool for studying Gram-positive bacterial sepsis and sterile inflammation where TLR2 signaling dominates [1]. At 5 μg/g (i.p.), it reduces TNFα by 50% in lipopeptide-challenged mice without affecting IRF3-dependent antiviral responses—a critical advantage over IKKβ-selective inhibitors that may not adequately suppress TLR2-driven inflammation [1].

Ovarian Cancer Cell Migration and NF-κB Constitutive Activity Assays

INH14 reduces basal NF-κB activity by 50% in SKOV3 ovarian cancer cells and impairs wound-closing ability [1]. Its moderate potency (IC50 ~3-9 μM) allows for dose-response studies that avoid complete pathway ablation, enabling investigation of partial IKK inhibition on tumor cell migration and chemosensitization [1].

Fragment-Based Drug Discovery and IKK Scaffold Optimization

With MW 240.3 Da and validated hinge-region binding, INH14 serves as a structurally characterized starting point for medicinal chemistry campaigns targeting IKKα/β [1]. Its biaryl urea scaffold is synthetically tractable and offers multiple vectors for potency and selectivity optimization without pre-existing patent restrictions on the core structure .

Pathway-Specific NF-κB Reporter Assays Requiring AP-1/IRF3 Exclusion

INH14 selectively inhibits NF-κB-driven luciferase reporters without affecting AP-1 or IRF3-dependent transcription [1]. This makes it the compound of choice for experiments where confounding effects on parallel TLR signaling branches must be minimized—a feature not consistently demonstrated by allosteric inhibitors like BMS-345541 [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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